Meta-CF3 Substitution Confers a Unique Kinase Inhibition Profile Compared to Para-CF3 Regioisomers
The trifluoromethyl benzamide patent family explicitly teaches that compounds with a meta-substituted phenyl ring show preferential inhibition for specific kinases like EphB4, c-Src, and RET, whereas the para-substituted analogs exhibit a different selectivity fingerprint [1]. While direct IC50 data for this exact compound (CAS 1334376-52-1) is not provided in the patent, the class-level SAR strongly indicates that N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide is designed to target this meta-selective kinase profile. This is in contrast to the para-CF3 regioisomer, which is not disclosed as a preferred scaffold for the same kinase targets.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Designed for meta-CF3 benzamide selective kinase inhibition (EphB4, c-Src, RET) based on patent SAR. |
| Comparator Or Baseline | N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzamide (para regioisomer) - not exemplified for these targets in the core patent. |
| Quantified Difference | Selectivity preference inferred from patent SAR; direct comparative IC50 data is not publicly available. |
| Conditions | Kinase inhibition assays as described in US20060035897. |
Why This Matters
Selecting the correct regioisomer is essential for maintaining the intended biological activity in kinase-targeting drug discovery programs.
- [1] Caravatti, G., Furet, P., Imbach, P., Martiny-Baron, G., Perez, L. B., & Sheng, T. (2006). Trifluoromethyl substituted benzamides as kinase inhibitors. U.S. Patent Application No. 11/201,348. View Source
